molecular formula C33H39N3O3 B11533395 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione

Cat. No.: B11533395
M. Wt: 525.7 g/mol
InChI Key: YXWMTJHZUFDDAI-UHFFFAOYSA-N
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Description

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a piperazine moiety, and a hexyloxyphenyl group.

Preparation Methods

The synthesis of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, starting with the construction of the pyrrolidine ring. This can be achieved through cyclization reactions of appropriate precursors. The piperazine moiety is then introduced via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C33H39N3O3

Molecular Weight

525.7 g/mol

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-1-(4-hexoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C33H39N3O3/c1-2-3-4-11-24-39-29-18-16-28(17-19-29)36-31(37)25-30(33(36)38)34-20-22-35(23-21-34)32(26-12-7-5-8-13-26)27-14-9-6-10-15-27/h5-10,12-19,30,32H,2-4,11,20-25H2,1H3

InChI Key

YXWMTJHZUFDDAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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